
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride typically involves multiple steps, including the formation of the benzoyloxy group and the subsequent attachment of the dimethylazaniumchloride moiety. The process often requires specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved .
Scientific Research Applications
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate cellular processes and interactions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride: Shares a similar core structure but differs in the presence of the chloroethyl group.
Other benzoyloxy derivatives: Compounds with similar benzoyloxy functional groups but different substituents on the phenoxy ring.
Uniqueness
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other compounds may not be suitable .
Properties
CAS No. |
73771-68-3 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H |
InChI Key |
XATHRKGERYZALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


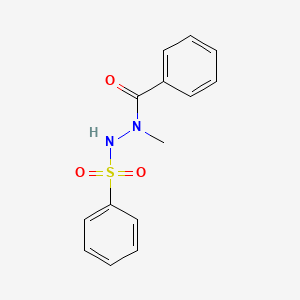
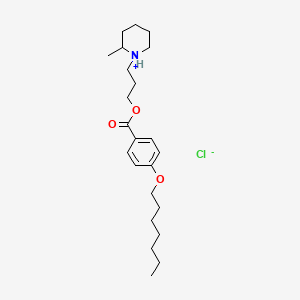
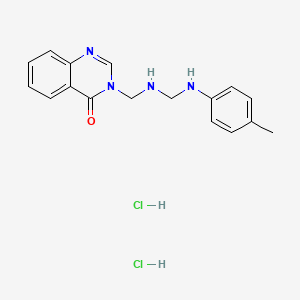
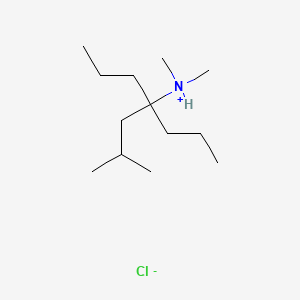

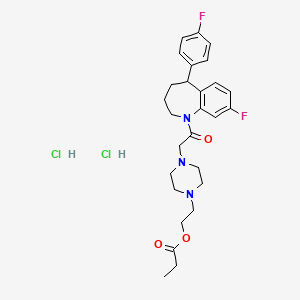

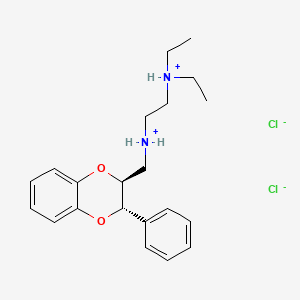
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
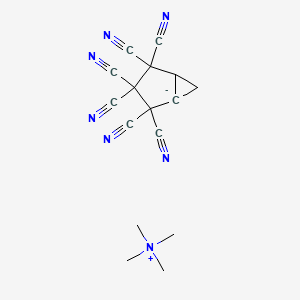
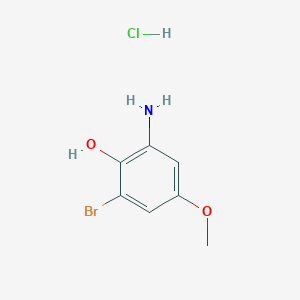

![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
